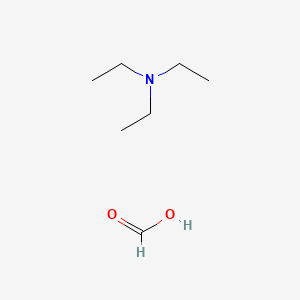

Triethylammonium formate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethylethanamine;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMFUWGXPRYYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-29-5 | |

| Record name | Triethylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid:Triethylamine 1:1 solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4T038P8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Triethylammonium Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylammonium (B8662869) formate (B1220265) (TEAF) is a protic ionic liquid that has garnered significant attention in various chemical and pharmaceutical applications. Its utility as a volatile buffer in liquid chromatography-mass spectrometry (LC-MS), a reagent in organic synthesis, and a catalyst makes a thorough understanding of its physicochemical properties essential for researchers and drug development professionals. This technical guide provides a comprehensive overview of the core physicochemical properties of triethylammonium formate, supported by experimental methodologies and a visualization of its role in a key chemical transformation.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₂ | |

| Molecular Weight | 147.22 g/mol | |

| Appearance | Colorless liquid to light brown syrup | |

| Density | 1.02 g/mL at 25 °C | |

| pKa | pKa1 (Formic Acid): 3.75, pKa2 (Triethylammonium): 10.75 (in water) | |

| Solubility | Very soluble in water; soluble in alcohol |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectral Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to the formate proton (H-COO⁻), the triethylammonium proton (⁺NH), and the ethyl groups (CH₂ and CH₃) are expected. A reported spectrum showed signals at 8.28 ppm (s, H-COO⁻), 6.05 ppm (br s, ⁺NH), 2.92 ppm (q, 3 x CH₂), and 1.10 ppm (t, 3 x CH₃). | |

| Infrared (IR) Spectrum | Characteristic absorption bands include a broad band for the ammonium (B1175870) group (⁺NH) around 2679 cm⁻¹ and a strong absorption for the carbonyl group (C=O) of the formate anion around 1797 cm⁻¹. | |

| Mass Spectrometry | The exact mass of the molecular ion has been observed, confirming the formation of this compound. |

Experimental Protocols

Detailed experimental procedures are vital for the accurate determination and verification of physicochemical properties. Below are generalized protocols applicable to the characterization of ionic liquids like this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the neutralization of formic acid with triethylamine (B128534).

Procedure:

-

In a round-bottom flask immersed in a water bath, place a specific molar amount of liquid triethylamine.

-

Slowly add an equimolar amount of formic acid dropwise to the triethylamine with continuous stirring over a period of 1 hour at a temperature of 70 °C.

-

After the addition is complete, raise the temperature to 80 °C and continue stirring for an additional 2 hours.

-

Cool the reaction mixture to room temperature. The resulting product is this compound.

Determination of Density

The density of this compound can be determined using a standard pycnometer or a digital density meter.

Procedure (using a pycnometer):

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty and dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a thermostatically controlled water bath at 25 °C for 30 minutes to reach thermal equilibrium.

-

Adjust the liquid level to the calibration mark of the pycnometer.

-

Remove the pycnometer from the water bath, wipe it dry, and weigh it.

-

Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.

Determination of pKa

The pKa values of the constituent acid and base of this compound are determined in aqueous solution. Potentiometric titration is a common method.

Procedure:

-

Prepare a standard aqueous solution of this compound of a known concentration.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

In a separate experiment, titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Plot the pH values against the volume of the titrant added.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curves. The first pKa will correspond to formic acid, and the second to the triethylammonium ion.

Application in Organic Synthesis: The Leuckart Reaction

This compound is a key reagent in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. The following diagram illustrates the general mechanism of the Leuckart reaction where this compound serves as the source of both the amine and the reducing agent (formic acid).

In this reaction, the carbonyl compound reacts with ammonia (B1221849) (derived from the ammonium formate) to form an imine or iminium ion intermediate. This intermediate is then reduced by formic acid (also from the formate salt), which acts as a hydride donor, to yield the corresponding N-formyl amine. Subsequent hydrolysis of the N-formyl amine produces the final primary amine.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a convenient reference for laboratory use, while the outlined experimental protocols provide a foundation for the verification and further exploration of its properties. The visualization of its role in the Leuckart reaction highlights one of its significant applications in organic synthesis. For researchers and professionals in drug development, a comprehensive understanding of these properties is crucial for the effective utilization of this compound in various scientific endeavors.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Triethylammonium (B8662869) Formate (B1220265)

Triethylammonium formate (TEAF) is a versatile ionic liquid and reagent frequently employed in organic synthesis and analytical chemistry. Its applications range from a hydrogen donor in transfer hydrogenation reactions to a volatile buffer in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The purity of TEAF is critical for these applications, necessitating robust and well-characterized methods for its synthesis and purification. This guide provides a comprehensive overview of common laboratory-scale synthesis and purification protocols for this compound, complete with detailed experimental procedures, comparative data, and workflow diagrams.

Synthesis of this compound

The most common method for synthesizing this compound is the acid-base reaction between triethylamine (B128534) (TEA) and formic acid. The reaction is typically straightforward, but the stoichiometry and reaction conditions can be varied to suit the desired application and scale.

General Reaction Scheme

The synthesis is based on the neutralization reaction between the base (triethylamine) and the acid (formic acid).

Caption: Chemical equation for the synthesis of this compound.

Experimental Protocols for Synthesis

Two common protocols are presented below, one using a solvent and another performed neat.

Protocol 1: Synthesis in Toluene (B28343)

This method, adapted from a patented procedure, uses toluene as a solvent, which is later removed by distillation.[4]

-

Materials:

-

Triethylamine (33.05 g, 326.7 mmol)

-

96% Formic acid (13.81 g, 300.1 mmol)

-

Toluene (150 mL)

-

Acetonitrile (B52724) (for dilution)

-

Nitrogen gas

-

-

Procedure:

-

To a solution of triethylamine in toluene, slowly add the formic acid over 5 minutes.

-

Stir the resulting two-phase system overnight (approximately 17 hours) at ambient temperature.

-

Remove the toluene by distillation. The bath temperature should not exceed 120°C, and the overhead temperature should be kept above 100°C.

-

Transfer the remaining oil to a graduated cylinder and sparge with nitrogen gas until the odor of toluene is no longer noticeable.

-

The resulting pale yellow oil is this compound. The reported yield is 57.4%.[4]

-

For storage and use, the product can be diluted with a solvent like acetonitrile to a desired molarity (e.g., 1.0 M).[4]

-

Protocol 2: Neat Synthesis

This protocol involves the direct reaction of the amine and acid without a solvent, followed by heating to ensure the reaction goes to completion.[5]

-

Materials:

-

Triethylamine (1 mmol)

-

Formic acid (1 mmol)

-

-

Procedure:

-

Place the triethylamine in a round-bottomed flask immersed in a water bath at 70°C.

-

Add the formic acid dropwise to the stirred amine over 1 hour.

-

After the addition is complete, increase the temperature to 80°C.

-

Continue stirring the reaction mixture at 80°C for an additional 2 hours.

-

Cool the mixture to room temperature. The product is a yellow oil.

-

A good yield of 68% has been reported for this method.[5]

-

Synthesis of Azeotropic Mixtures

For specific applications like asymmetric transfer hydrogenation, azeotropic mixtures of formic acid and triethylamine are often used.[6][7] A common azeotrope has a 5:2 molar ratio of formic acid to triethylamine.[6]

Protocol 3: Preparation of Formic Acid-Triethylamine (5:2) Azeotrope

This protocol is adapted from a procedure provided by Takasago International Corporation.[6]

-

Materials:

-

98% Formic acid (346.5 mL, 422.7 g, 9.0 mol)

-

Triethylamine (500.0 mL, 363.6 g, 3.6 mol)

-

Inert gas (argon or nitrogen)

-

-

Procedure:

-

Charge the formic acid into a 1 L four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel under an inert atmosphere.

-

Cool the flask to 4°C in an ice bath.

-

Add the triethylamine portionwise via the dropping funnel over a 1.5-hour period while maintaining the temperature with the ice bath.

-

Replace the reflux condenser with a distillation head under a stream of inert gas.

-

Distill the mixture at 89°C under 2.1 kPa.

-

Store the resulting distillate under an inert gas. The ratio of formic acid to triethylamine in the distillate is typically between 2.3:1 and 2.5:1, which can be confirmed by ¹H-NMR.[6]

-

Comparison of Synthesis Methods

| Parameter | Protocol 1 (in Toluene) | Protocol 2 (Neat) | Protocol 3 (Azeotrope) |

| Solvent | Toluene | None | None |

| Molar Ratio (TEA:Formic Acid) | ~1.09 : 1 | 1 : 1 | 1 : 2.5 |

| Temperature | Ambient, then up to 120°C for distillation | 70°C, then 80°C | 4°C, then distillation at 89°C (2.1 kPa) |

| Reaction Time | 17 hours | 3 hours | 1.5 hours addition, then distillation |

| Reported Yield | 57.4% | 68% | Not specified (distillation yield) |

| Product Form | Pale yellow oil | Yellow oil | Colorless liquid distillate |

| Reference | [4] | [5] | [6] |

Purification of this compound

The required purity of TEAF depends on its intended use. For general synthetic purposes, the crude product from the protocols above may be sufficient. However, for applications like HPLC, LC-MS, and sensitive catalytic reactions, further purification is necessary to remove excess reactants, water, and other impurities.

Distillation / Evaporation

This is the most common and straightforward method for removing volatile impurities and solvents.

-

Application: Removal of solvents (e.g., toluene from Protocol 1), excess volatile reactants, and water.[4][8]

-

Procedure:

-

The crude TEAF is heated under reduced pressure.

-

Volatile components are distilled off, leaving the less volatile TEAF behind.

-

In one reported method, a solution of TEAF was evaporated on a steam bath at 20 mm Hg for twelve hours to yield a light brown syrup.[8]

-

For the azeotropic mixture, distillation is used to isolate the specific mixture from the initial reaction.[6]

-

Caption: Workflow for the purification of TEAF by distillation/evaporation.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[9][10] While TEAF is often a liquid or syrup at room temperature, this method could be applicable if it can be solidified at low temperatures or if a suitable solvent system is found from which it will crystallize.[8]

-

General Principle: The crude material is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled slowly to allow the desired compound to crystallize while impurities remain in the solution.[9]

-

Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include combinations like hexane/acetone or hexane/ethyl acetate (B1210297).[11] The choice of solvent for TEAF would require experimental screening.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying ionic compounds and is particularly useful for removing ionic impurities or for buffer exchange.[12] It is a standard method for purifying nucleotides, which are often handled as their triethylammonium salts.[12][13]

-

Application: High-purity applications where removal of excess formate or triethylammonium ions, or other ionic contaminants, is critical. It can also be used to convert other salts of an acidic product into the triethylammonium salt.[13]

-

General Protocol:

-

Resin Selection: For purifying TEAF, a strong cation-exchange resin (in the H⁺ form) could be used to retain the triethylammonium cation, or a strong anion-exchange resin (in the OH⁻ or a suitable buffer form) could be used to retain the formate anion. The choice depends on the nature of the impurities.

-

Sample Loading: The crude TEAF, dissolved in an appropriate low-ionic-strength buffer, is loaded onto the equilibrated column.

-

Washing: The column is washed with the loading buffer to remove non-ionic or weakly bound impurities.

-

Elution: The bound ion (triethylammonium or formate) is eluted using a buffer with increasing ionic strength or a change in pH. For example, a gradient of a volatile buffer like triethylammonium bicarbonate could be used for elution from an anion exchanger.[12]

-

Post-Purification: The collected fractions containing the pure TEAF are combined, and the volatile buffer is removed by lyophilization or evaporation.

-

Caption: Workflow for purification of TEAF using ion-exchange chromatography.

High-Performance Liquid Chromatography (HPLC)

For the highest purity TEAF, such as that required for use as a mobile phase additive in sensitive LC-MS applications, preparative HPLC can be employed.[14]

-

Application: Achieving very high purity levels (>99%).

-

General Protocol:

-

Column: A preparative reversed-phase column (e.g., C18) is typically used.[14]

-

Mobile Phase: A volatile buffer system is ideal to facilitate removal after purification. A common system would be a gradient of acetonitrile in water, possibly with a volatile additive like ammonium (B1175870) formate or ammonium acetate if needed to improve peak shape.[14] Since TEAF is the product, a simple water/acetonitrile gradient may be sufficient.

-

Injection: The crude TEAF is dissolved in the mobile phase and injected onto the column.

-

Fraction Collection: Fractions corresponding to the main TEAF peak are collected.

-

Solvent Removal: The solvent from the collected fractions is removed by rotary evaporation or lyophilization to yield the purified product.

-

Summary and Recommendations

The choice of synthesis and purification method for this compound should be guided by the intended application.

-

For use as a reagent in many organic reactions, a simple neat or solvent-based synthesis followed by removal of volatiles under vacuum is often sufficient.

-

For applications requiring a specific stoichiometry, such as the 5:2 formic acid-triethylamine azeotrope used in transfer hydrogenation, the specific distillation protocol should be followed.

-

For high-purity applications like HPLC or LC-MS mobile phases, a robust synthesis followed by a dedicated purification step such as ion-exchange chromatography or preparative HPLC is recommended to ensure the removal of ionic and non-ionic impurities that could interfere with the analysis.

Care should be taken during purification, as the triethylammonium cation can be lost during chromatography or evaporation under certain conditions, leading to a product in its acidic form.[13] It is advisable to verify the final product's identity and purity using analytical techniques such as NMR, IR spectroscopy, and analytical HPLC.[5]

References

- 1. This compound solution [myskinrecipes.com]

- 2. Mg/Triethylammonium formate: A useful system for reductive dimerization of araldehydes into pinacols; nitroarenes into azoarenes and azoarenes into Hydrazoarenes – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]

- 6. assets.takasago.com [assets.takasago.com]

- 7. Useful Azeotropic Mixture Both as Solvent and Hydrogen Surrogate | TCI AMERICA [tcichemicals.com]

- 8. This compound [drugfuture.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 13. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Triethylammonium Formate: A Technical Guide for Researchers in Drug Development

An in-depth examination of the physicochemical properties, applications, and experimental considerations of triethylammonium (B8662869) formate (B1220265) in modern analytical workflows.

Introduction

Triethylammonium formate (TEAF) is a volatile salt extensively utilized in analytical chemistry, particularly in the field of drug development and life sciences. Its unique properties make it an invaluable component in the mobile phase for liquid chromatography-mass spectrometry (LC-MS) analyses of biomolecules such as peptides and oligonucleotides. This technical guide provides a comprehensive overview of TEAF, including its chemical structure, physicochemical properties, and key applications, with a focus on providing practical information for researchers and scientists.

Core Properties of this compound

This compound is an ionic compound formed by the neutralization of the weak base triethylamine (B128534) (TEA) with the weak acid formic acid. This combination results in a buffer system that is particularly effective in the pH range of approximately 2.8 to 4.8 and 10.0 to 12.0.[1]

Molecular Structure:

-

Chemical Name: this compound[2]

-

Molecular Formula: C7H17NO2[3]

-

Structure: An ionic pair consisting of the triethylammonium cation ((C2H5)3NH+) and the formate anion (HCOO-).

The molecular structure of this compound is depicted below:

Caption: Chemical structure of the triethylammonium cation and formate anion.

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 147.22 g/mol | [3][4][5] |

| Appearance | Colorless to light brown liquid/syrup | [2][3] |

| Density | Approximately 1.02 - 1.04 g/mL at 25°C | [2][6][7] |

| Solubility | Very soluble in water and alcohol | [3] |

| pKa1 (Formic Acid) | 3.75 | [1] |

| pKa2 (Triethylamine) | 11.01 | [1] |

Applications in Drug Development and Research

The primary application of this compound in the context of drug development is as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly when coupled with mass spectrometry detection.[8] Its volatility is a key advantage, as it is readily removed in the gas phase within the mass spectrometer's ion source, leading to minimal signal suppression and improved sensitivity.[2][8]

Analysis of Peptides and Proteins

In the analysis of therapeutic peptides and protein digests (proteomics), TEAF serves a dual purpose. Firstly, it acts as an ion-pairing agent. The triethylammonium cation interacts with the negatively charged silanol (B1196071) groups on the surface of silica-based stationary phases, reducing non-specific interactions that can lead to poor peak shape and band broadening of basic analytes.[9] Secondly, it helps to maintain a stable pH, which is crucial for reproducible chromatographic separations. While trifluoroacetic acid (TFA) is a common alternative that provides excellent peptide separations, it is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS).[10] Formic acid is a more MS-friendly alternative, but often provides inferior chromatographic performance compared to TFA.[10] TEAF, often in combination with formic acid, offers a compromise by improving chromatography with less ion suppression than TFA.[10]

Analysis of Oligonucleotides

The analysis of therapeutic oligonucleotides (e.g., antisense oligonucleotides, siRNAs) presents a significant analytical challenge due to their polyanionic and hydrophilic nature. Ion-pair reversed-phase (IP-RP) chromatography is the predominant technique for their separation and characterization.[6] this compound, often in conjunction with other reagents like hexafluoroisopropanol (HFIP), is used to create a dynamic ion-pairing system.[11] The triethylammonium ions form ion pairs with the negatively charged phosphate (B84403) backbone of the oligonucleotides, increasing their hydrophobicity and enabling their retention and separation on a reversed-phase column.[6] The concentration of the ion-pairing agent is a critical parameter that influences the retention and resolution of different oligonucleotide sequences.[6]

The logical workflow for using TEAF in IP-RP LC-MS for oligonucleotide analysis is illustrated in the following diagram:

Caption: A typical experimental workflow for the analysis of oligonucleotides.

Other Applications

Beyond its primary role in LC-MS, this compound also finds use in:

-

Catalytic Transfer Hydrogenation: It can act as a hydrogen donor in certain catalytic reduction reactions.[5]

-

Organic Synthesis: It is employed as a mild and non-toxic formylating agent and as a solvent or catalyst in various chemical transformations.[8]

Experimental Protocols and Considerations

The successful application of this compound in analytical methods requires careful consideration of its preparation and use.

Preparation of this compound Buffers

TEAF buffers can be prepared in the laboratory by carefully mixing triethylamine and formic acid. Due to the exothermic nature of the reaction, it is recommended to perform the mixing in an ice bath with constant stirring. The final pH of the solution should be adjusted by the dropwise addition of either formic acid or triethylamine.

Example Protocol for 0.1 M TEAF Buffer (pH ~3.5):

-

To approximately 900 mL of high-purity water (e.g., LC-MS grade) in a suitable container, add 13.9 mL of triethylamine (99%).

-

Place the container in an ice bath and stir the solution.

-

Slowly add 4.1 mL of formic acid (98-100%).

-

Allow the solution to equilibrate to room temperature.

-

Check the pH and adjust as necessary with small additions of formic acid or triethylamine.

-

Bring the final volume to 1 L with high-purity water.

-

Filter the buffer through a 0.22 µm membrane filter before use.

Considerations for Method Development in LC-MS

-

Concentration: The concentration of TEAF in the mobile phase can significantly impact chromatographic performance. For peptide analysis, concentrations typically range from 0.05% to 0.2% (v/v). In oligonucleotide analysis, higher concentrations, often in the millimolar range, are used for effective ion-pairing.[6]

-

pH: The pH of the mobile phase affects the ionization state of the analytes and the stationary phase, thereby influencing retention and selectivity. The pH should be optimized based on the pKa of the target molecules.

-

Organic Modifier: Acetonitrile is the most commonly used organic solvent with TEAF buffers due to its low viscosity and UV transparency.[12]

-

Column Temperature: Temperature can influence the efficiency of the separation and the stability of the analytes. For oligonucleotide analysis, elevated temperatures (e.g., 60°C) are often used to denature secondary structures.[11]

The following diagram illustrates the ion-pairing mechanism of TEAF in reversed-phase chromatography:

Caption: Simplified representation of the role of TEAF in IP-RP chromatography.

Conclusion

This compound is a versatile and indispensable reagent in modern drug development and biochemical research. Its properties as a volatile buffer and an effective ion-pairing agent make it particularly well-suited for the challenging analysis of therapeutic peptides and oligonucleotides by LC-MS. A thorough understanding of its physicochemical properties and careful optimization of experimental parameters are crucial for achieving robust and reliable analytical methods. This guide provides a foundational understanding to aid researchers in the effective utilization of this compound in their analytical workflows.

References

- 1. waters.com [waters.com]

- 2. tandfonline.com [tandfonline.com]

- 3. diva-portal.org [diva-portal.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. agilent.com [agilent.com]

- 8. This compound solution [myskinrecipes.com]

- 9. Improve Performance of Strongly Basic Molecules [phenomenex.com]

- 10. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. nestgrp.com [nestgrp.com]

The Solubility of Triethylammonium Formate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triethylammonium (B8662869) formate (B1220265) (TEAF), the salt formed from the reaction of triethylamine (B128534) and formic acid, is classified as a protic ionic liquid. Its unique properties, including its role as a hydrogen bond donor and its ionic nature, make it a valuable tool in organic synthesis, chromatography, and drug formulation. Understanding the solubility of TEAF in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating drug delivery systems. This guide aims to provide a detailed technical resource on the solubility of TEAF for professionals in the chemical and pharmaceutical sciences.

Factors Influencing the Solubility of Triethylammonium Formate

The solubility of this compound in an organic solvent is a complex interplay of intermolecular forces. As an ionic compound, the primary drivers for its dissolution are ion-dipole interactions and hydrogen bonding. The general principle of "like dissolves like" is a useful starting point for predicting the solubility of TEAF.

-

Solvent Polarity: TEAF, being an ionic salt, exhibits higher solubility in polar solvents. Polar solvent molecules can effectively solvate the triethylammonium cation and the formate anion through ion-dipole interactions, overcoming the lattice energy of the salt.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly influences the solubility of TEAF. The formate anion is a hydrogen bond acceptor, while the triethylammonium cation can act as a hydrogen bond donor. Protic solvents, such as alcohols, can engage in hydrogen bonding with both the cation and the anion of TEAF, leading to enhanced solubility. Aprotic polar solvents that are good hydrogen bond acceptors, like acetone (B3395972) or acetonitrile, can also effectively solvate the triethylammonium cation.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with an increase in temperature. This relationship should be experimentally determined for each specific TEAF-solvent system.

Based on these principles, a logical relationship between solvent properties and TEAF solubility can be visualized as follows:

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. This represents a notable data gap. To facilitate future research and application development, the following table is provided to be populated with experimentally determined values. The qualitative solubility is based on the general principles of ionic liquid solubility.

| Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | CH₃OH | Polar Protic | 25 | Data not available (Expected: High) |

| Ethanol | C₂H₅OH | Polar Protic | 25 | Data not available (Expected: High) |

| Acetonitrile | CH₃CN | Polar Aprotic | 25 | Data not available (Expected: Moderate) |

| Acetone | (CH₃)₂CO | Polar Aprotic | 25 | Data not available (Expected: Moderate) |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | Data not available (Expected: Low to Moderate) |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 25 | Data not available (Expected: Low to Moderate) |

| Toluene | C₇H₈ | Nonpolar | 25 | Data not available (Expected: Low) |

| Hexane | C₆H₁₄ | Nonpolar | 25 | Data not available (Expected: Low) |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is robust, reliable, and can be adapted for various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Glass syringes

-

Drying oven

-

Desiccator

Experimental Workflow

Step-by-Step Procedure

-

Preparation: Accurately weigh a clean, dry vial. Add a known mass of the organic solvent to the vial.

-

Saturation: Add an excess amount of this compound to the solvent in the vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.2 µm PTFE filter. To determine the mass of the aliquot, weigh the syringe before and after dispensing the solution into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the collected aliquot. This can be achieved by gentle heating under a stream of inert gas (e.g., nitrogen) or by using a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the TEAF.

-

Drying and Weighing: Once the solvent is removed, dry the vial containing the TEAF residue in a vacuum oven until a constant mass is achieved. Cool the vial in a desiccator before each weighing to prevent atmospheric moisture absorption.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of TEAF residue / Mass of solvent in the aliquot) x 100

The mass of the solvent in the aliquot is determined by subtracting the mass of the TEAF residue from the total mass of the aliquot.

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in organic solvents is currently lacking in the public domain, this technical guide provides the necessary theoretical framework and a detailed experimental protocol for researchers to determine these values. The solubility of TEAF is primarily governed by solvent polarity and hydrogen bonding capabilities, with a general trend of higher solubility in polar protic solvents. The provided methodology offers a reliable approach for generating the critical solubility data needed to advance the application of this compound in chemical synthesis, drug development, and other scientific endeavors.

Triethylammonium formate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Triethylammonium (B8662869) Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for triethylammonium formate, a chemical compound frequently used in laboratory and drug development settings. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated hazard statements.

GHS Classification [1]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 |

| Code | Statement |

| H302 | Harmful if swallowed. |

| H311 | Toxic in contact with skin. |

| H314 | Causes severe skin burns and eye damage. |

| H319 | Causes serious eye irritation. |

| H331 | Toxic if inhaled. |

| H335 | May cause respiratory irritation. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO₂ | [1] |

| Molecular Weight | 147.22 g/mol | [1][3] |

| Appearance | Light brown syrup or colorless liquid | [3][4] |

| Density | 1.02 - 1.04 g/mL at 25 °C | [4][5] |

| Melting Point | 17 °C (decomposes) | [5] |

| Solubility | Very soluble in water; soluble in alcohol | [3] |

| pH | 8.4-8.6 | [5] |

| Refractive Index | n20/D 1.355 | [4][5] |

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][6]

-

Avoid breathing vapors or mist.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Store in a corrosives area.[2]

-

Keep away from heat, sparks, and open flames.[7]

-

Incompatible materials include strong bases and oxidizing agents.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection | Specifications | Source |

| Eye/Face | Chemical safety goggles or a face shield (minimum 8-inch). Compliant with OSHA 29 CFR 1910.133 or EN166. | [2][6] |

| Skin | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [2][6] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [2] |

First-Aid Measures

Immediate medical attention is required in case of exposure.[2]

-

General Advice: Show the safety data sheet to the doctor in attendance.[2]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Remove all contaminated clothing and wash before reuse.[2]

-

Inhalation: Move the person to fresh air.[2] If not breathing, give artificial respiration.[2]

-

Ingestion: Do NOT induce vomiting.[2] Clean mouth with water and seek immediate medical attention.[2]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][6]

-

Water spray can be used to cool closed containers.[7]

Specific Hazards:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx).[2]

-

The product can cause burns to the eyes, skin, and mucous membranes.[2]

-

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2][7]

Accidental Release Measures

Personal Precautions:

-

Ensure adequate ventilation.[2]

-

Evacuate personnel to safe areas.[2]

-

Remove all sources of ignition.[7]

Environmental Precautions:

-

Should not be released into the environment.[2]

Methods for Containment and Cleaning Up:

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2]

-

Keep in suitable, closed containers for disposal.[2]

-

Ventilate the area and wash the spill site after material pickup is complete.[6]

Experimental Protocols

The safety data provided in this document is based on standardized testing protocols. While specific experimental details for this compound are not publicly available, the hazard classifications are derived from methods such as those outlined by the OECD Test Guidelines. For instance:

-

Acute Oral Toxicity: Typically determined using OECD Test Guideline 420, 423, or 425.

-

Skin Corrosion/Irritation: Assessed according to OECD Test Guideline 404 or 431.

-

Serious Eye Damage/Irritation: Evaluated using OECD Test Guideline 405.

Researchers should refer to these standardized protocols when conducting their own safety assessments.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer for the most current and complete safety information.

References

- 1. This compound | C7H17NO2 | CID 11084032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound [drugfuture.com]

- 4. echemi.com [echemi.com]

- 5. 15715-58-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Safety Guideline [chemtrack.org]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Role of Triethylammonium Formate in the Leuckart Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Leuckart reaction, a cornerstone of reductive amination in organic synthesis, offers a direct and effective method for the conversion of aldehydes and ketones into amines. While traditionally employing ammonium (B1175870) formate (B1220265) or formamide, variations of this reaction have been explored to enhance its efficiency and scope. This technical guide delves into the specific role and potential advantages of utilizing triethylammonium (B8662869) formate as a key reagent in the Leuckart reaction, providing a comprehensive resource for its application in research and development.

Core Principles of the Leuckart Reaction

The Leuckart reaction is a reductive amination process where a carbonyl compound is heated with a formic acid derivative, which acts as both the nitrogen source and the reducing agent.[1] The classical reaction involves heating a ketone or aldehyde with ammonium formate, leading to the formation of a primary amine, often via an N-formyl intermediate.[2] The overall transformation can be summarized as the conversion of a C=O bond to a C-N bond through the formation of an imine or iminium ion intermediate, which is subsequently reduced by a hydride source.[3]

The Function of Triethylammonium Formate

This compound, the salt of triethylamine (B128534) and formic acid, serves as an effective alternative reagent in the Leuckart-Wallach variant of the reaction. Its primary role is to act as a hydride donor, reducing the iminium ion intermediate that is formed from the condensation of the carbonyl compound and an amine.

One of the key advantages of this compound lies in its organic nature, which can offer improved solubility in organic reaction media compared to the inorganic ammonium formate. This can lead to more homogeneous reaction conditions and potentially milder reaction temperatures.

The use of this compound is particularly relevant in the reduction of pre-formed imines or in situ generated iminium ions. For instance, the reduction of benzalaniline, a representative imine, to benzylaniline proceeds in almost quantitative yield when heated with this compound at 140-160°C.[4]

Reaction Mechanism

The mechanism of the Leuckart reaction using a substituted amine and formic acid (which forms the corresponding ammonium formate in situ) can be broken down into two main stages:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an iminium ion. The presence of an acidic proton from formic acid can facilitate this dehydration step.

-

Hydride Transfer: The formate anion from this compound then acts as a hydride donor. The hydride is transferred to the electrophilic carbon of the iminium ion, leading to the formation of the corresponding amine and the release of carbon dioxide.

Caption: General mechanism of the Leuckart reaction with an amine and this compound.

Quantitative Data

While extensive comparative studies are limited, the available data indicates the high efficacy of this compound in specific reductive amination steps. The following table summarizes key findings and provides a comparison with traditional Leuckart reagents.

| Carbonyl Substrate/Intermediate | Amine Source | Formate Reagent | Temperature (°C) | Yield (%) | Reference |

| Benzalaniline (Imine) | - | This compound | 140-160 | Almost quantitative | [4] |

| p-Dimethylaminophenylmethylcarbinol | - | This compound | 130-135 | Poor | [4] |

| Acetophenone | Ammonia | Ammonium formate | 120-130 | 10 | [5] |

| Various Ketones | Ammonia | Ammonium formate | 160-170 | 26-63 | [4] |

Note: The yield of the Leuckart reaction is highly substrate-dependent.

Experimental Protocols

The following provides a generalized experimental protocol for the Leuckart reaction using a ketone, an amine, and formic acid (which will form the this compound in situ with triethylamine).

Materials:

-

Ketone (1.0 eq)

-

Amine (e.g., aniline, benzylamine) (1.2 eq)

-

Triethylamine (2.0 eq)

-

Formic acid (2.0 eq)

-

Toluene or other suitable high-boiling solvent

-

Dean-Stark apparatus (optional, for water removal)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add the ketone, amine, and toluene.

-

Slowly add the triethylamine to the mixture with stirring.

-

Carefully add the formic acid to the reaction mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (typically 110-140°C) and monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired amine.

Caption: A typical experimental workflow for the Leuckart reaction using this compound.

Advantages and Considerations

The use of this compound in the Leuckart reaction presents several potential advantages:

-

Improved Solubility: As an organic salt, it can offer better solubility in organic solvents, leading to a more homogeneous reaction mixture.

-

Milder Conditions: The enhanced solubility may allow the reaction to proceed at lower temperatures compared to the traditional use of ammonium formate.

-

Versatility: It is effective for the reduction of a variety of iminium ions, making it a versatile reagent for reductive amination.

Considerations:

-

Stoichiometry: The stoichiometry of the amine, formic acid, and triethylamine needs to be carefully controlled for optimal results.

-

Workup: The presence of triethylamine and formic acid requires a careful aqueous workup to remove these components from the final product.

-

Substrate Scope: The reactivity can be highly dependent on the nature of the carbonyl compound and the amine used.

Conclusion

This compound is a valuable reagent in the arsenal (B13267) of synthetic chemists for performing Leuckart-type reductive aminations. Its ability to efficiently reduce iminium ion intermediates, coupled with its favorable solubility profile, makes it a compelling alternative to traditional reagents, particularly in cases where milder and more homogeneous reaction conditions are desired. Further systematic studies comparing its efficacy across a broader range of substrates would be beneficial to fully elucidate its scope and limitations in modern organic synthesis and drug development.

References

Triethylammonium Formate: A Comprehensive Technical Guide to its Discovery, History, and Applications as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylammonium (B8662869) formate (B1220265) (TEAF) has evolved from a niche reagent in classical organic chemistry to a versatile and widely utilized compound in modern research and development. This technical guide provides an in-depth exploration of the discovery, history, and diverse applications of TEAF. It covers its fundamental physical and chemical properties, detailed experimental protocols for its key applications, and a forward look into its emerging roles. Quantitative data is presented in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate a deeper understanding of its utility in organic synthesis, chromatography, and energy storage.

Introduction: The Enduring Utility of a Simple Salt

Triethylammonium formate, the salt formed from the simple acid-base reaction between triethylamine (B128534) and formic acid, has carved a significant niche for itself in the chemical sciences. Initially recognized for its role in the Leuckart reaction for reductive amination, its applications have since expanded dramatically. Today, it is a crucial component in the mobile phase for high-performance liquid chromatography (HPLC) of biomolecules, a potent and mild hydrogen donor in catalytic transfer hydrogenation, and a promising material for chemical hydrogen storage.

This guide aims to provide a comprehensive resource for researchers and professionals, detailing the historical context of its discovery, its key chemical properties, and practical, in-depth protocols for its major applications.

Discovery and Historical Timeline

The story of this compound is intrinsically linked to the development of synthetic organic chemistry. While the individual components, triethylamine and formic acid, were known much earlier, their combination as a specific reagent gained traction in the mid-20th century.

-

1885: The Leuckart reaction is discovered by Rudolf Leuckart, initially using ammonium (B1175870) formate for the reductive amination of aldehydes and ketones.[1][2] This laid the groundwork for the use of formate salts as reducing agents in C-N bond formation.

-

1948: A pivotal moment in the history of TEAF comes with the work of Alexander and Wildman, published in the Journal of the American Chemical Society.[3] They described a method for preparing this compound by neutralizing formic acid with triethylamine and demonstrated its use as a reagent in the Leuckart reaction, highlighting its utility in synthesizing aliphatic amines.[3]

-

Late 1970s - 1980s: The advent and refinement of High-Performance Liquid Chromatography (HPLC) for the separation of peptides and proteins created a need for volatile buffer systems that are compatible with UV detection and mass spectrometry. This compound, often in combination with formic acid to create a buffer, emerged as an excellent candidate due to its volatility and effectiveness in improving peak shape and resolution.

-

Late 20th and Early 21st Century: The field of catalytic transfer hydrogenation (CTH) sees significant advancements. This compound becomes recognized as a highly effective, mild, and safe hydrogen donor for the reduction of various functional groups in the presence of a metal catalyst, offering a safer alternative to using hydrogen gas under pressure.[4][5]

-

2010s - Present: With the growing demand for renewable energy solutions, the potential of formic acid and its derivatives as hydrogen storage materials is actively explored. This compound is investigated as a stable, liquid-phase hydrogen carrier, from which hydrogen can be catalytically released on demand.[6][7]

Physicochemical Properties

The utility of this compound stems from its unique combination of physical and chemical properties.

| Property | Value/Description | Citation |

| Molecular Formula | C₇H₁₇NO₂ | [8] |

| Molecular Weight | 147.22 g/mol | [8] |

| Appearance | Colorless to light brown syrup/liquid | [3] |

| Solubility | Very soluble in water and alcohol. | [3] |

| pKa | The pH of a TEAF solution is determined by the pKa of its constituent acid and base. Formic acid has a pKa of approximately 3.75, and the conjugate acid of triethylamine (triethylammonium) has a pKa of approximately 10.75. This allows TEAF solutions to act as a buffer in the intermediate pH range. | [9] |

| Volatility | TEAF is a volatile salt, which is a key property for its use in HPLC-MS applications as it can be easily removed under vacuum, preventing interference with mass spectrometric detection. | [10] |

Key Applications and Experimental Protocols

The Leuckart Reaction

This compound serves as a classic reagent in the Leuckart reaction for the reductive amination of aldehydes and ketones. It acts as both the amine source (via in situ generation of ammonia (B1221849) or formamide) and the reducing agent (via the formate anion).[1][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic ketone (1.0 eq) and this compound (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add a 10% aqueous solution of sodium hydroxide (B78521) to the reaction mixture until it is basic.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Catalytic Transfer Hydrogenation (CTH)

In CTH, this compound serves as a convenient and safe source of hydrogen for the reduction of various functional groups in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C). This method avoids the need for high-pressure hydrogenation equipment.[4][5]

-

Reaction Setup: To a solution of the nitroarene (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask, add 10% Pd/C (5-10 mol%).

-

Addition of TEAF: Add this compound (3.0-5.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC.

-

Filtration: Upon completion, dilute the reaction mixture with a solvent and filter through a pad of celite to remove the Pd/C catalyst.

-

Work-up and Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by extraction and subsequent column chromatography or crystallization.

| Substrate | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cinnamic Acid | Phenylpropanoic Acid | Pd(acac)₂ | THF | 65 | 4 | 87 |

| o-Nitroanisole | o-Anisidine | 5% Pd/C | Isopropanol | 83 | 2.2 | >99 |

| Benzonitrile | Benzylamine | 5% Pd/C | Ethanol/Water | 80 | 4 | >95 |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This compound is a widely used volatile mobile phase additive in RP-HPLC, particularly for the separation of peptides and proteins. It serves two primary functions:

-

pH Control: In combination with formic acid, it forms a buffer system to maintain a stable pH, which is crucial for consistent retention times of ionizable analytes.[14]

-

Ion Pairing and Peak Shape Improvement: The triethylammonium cation can interact with free silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing for basic analytes. It can also act as an ion-pairing agent for acidic analytes, enhancing their retention.[15]

-

Mobile Phase Preparation:

-

Solvent A: 0.1% (v/v) formic acid and 0.05% (v/v) triethylamine in HPLC-grade water.

-

Solvent B: 0.1% (v/v) formic acid and 0.05% (v/v) triethylamine in HPLC-grade acetonitrile.

-

-

Column: A C18 reversed-phase column suitable for peptide separations.

-

Gradient Elution:

-

Equilibrate the column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide sample.

-

Run a linear gradient from 5% to 60% Solvent B over 30-60 minutes.

-

Follow with a wash step at high Solvent B concentration and re-equilibration.

-

-

Detection: Monitor the eluent at 214 nm and 280 nm for peptide bonds and aromatic residues, respectively. If coupled to a mass spectrometer, the volatile mobile phase allows for direct analysis.

Proteomics Sample Preparation

In bottom-up proteomics, triethylammonium bicarbonate (TEAB), a related salt, is a common buffer for protein digestion. While TEAF is less common for the digestion step itself, the principles of using a volatile ammonium salt are similar. Both triethylamine and formic acid are frequently used in the subsequent LC-MS analysis of the digested peptides, as described in the HPLC protocol. The volatility of these reagents is critical for compatibility with mass spectrometry.[16][17]

Hydrogen Storage

This compound is a promising liquid organic hydrogen carrier (LOHC). It is stable, non-toxic, and has a high hydrogen content by weight. The stored hydrogen can be released through a catalytic dehydrogenation reaction, producing hydrogen gas and carbon dioxide. The CO₂ can, in principle, be recaptured and re-hydrogenated to reform TEAF, creating a carbon-neutral energy cycle.[6][7]

The dehydrogenation is typically catalyzed by homogeneous or heterogeneous catalysts, often based on ruthenium or iridium.[18][19]

Future Outlook

The applications of this compound continue to expand. In organic synthesis, new catalytic systems are being developed to broaden the scope and improve the efficiency of CTH reactions using TEAF. In analytical chemistry, its role in advanced LC-MS techniques for metabolomics and proteomics is becoming increasingly important. The most significant area of future growth, however, is likely in the field of renewable energy. As the demand for safe and efficient hydrogen storage and transport solutions grows, TEAF and related formate salts are poised to play a critical role in the transition to a hydrogen-based economy.

Conclusion

From its early use in the Leuckart reaction to its current applications in high-tech analytical instrumentation and cutting-edge energy research, this compound has proven to be a remarkably versatile and enduring reagent. Its simple preparation, favorable physicochemical properties, and diverse reactivity have secured its place in the toolbox of chemists and researchers across multiple disciplines. As science and technology continue to advance, it is likely that new and innovative applications for this simple salt will continue to be discovered.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound [drugfuture.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. A prolific catalyst for dehydrogenation of neat formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C7H17NO2 | CID 11084032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triethylamine - Wikipedia [en.wikipedia.org]

- 10. cellpathway.com [cellpathway.com]

- 11. erowid.org [erowid.org]

- 12. chemmethod.com [chemmethod.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. nestgrp.com [nestgrp.com]

- 16. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]

- 17. A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalytic Dehydrogenation of Formic Acid Promoted by Triphos-Co Complexes: Two Competing Pathways for H2 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Triethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of triethylammonium (B8662869) formate (B1220265) is limited in publicly available scientific literature. This guide synthesizes information from related compounds and general principles of thermal analysis to provide a comprehensive overview. All data on analogous compounds are clearly indicated.

Introduction

Triethylammonium formate (TEAF) is an ionic salt consisting of a triethylammonium cation and a formate anion. It is widely utilized in various chemical applications, including as a volatile buffer in liquid chromatography-mass spectrometry (LC-MS), as a reagent in organic synthesis, and in the preparation of active pharmaceutical ingredients (APIs). Understanding the thermal stability and decomposition profile of TEAF is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

This technical guide provides a detailed examination of the thermal properties of this compound, including its stability and decomposition pathways. The information is presented through a combination of tabulated data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the material's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol |

| Appearance | Colorless to light brown liquid/syrup |

| Density | Approximately 1.02 - 1.04 g/cm³ |

| Boiling Point | Decomposes upon strong heating |

| Solubility | Very soluble in water and alcohol |

Thermal Stability and Decomposition

Insights from Analogous Compounds

The thermal decomposition of the simpler ammonium (B1175870) formate provides a useful reference. When heated, ammonium formate initially dehydrates to form formamide.[1][2] Upon further heating, it decomposes into hydrogen cyanide (HCN), water, carbon monoxide (CO), and ammonia.[1][2] This suggests that the formate anion is susceptible to dehydration and subsequent decomposition to smaller gaseous molecules.

For alkylammonium salts , the thermal stability is influenced by the nature of both the cation and the anion. Generally, the anion plays a significant role in determining the decomposition temperature.[3][4] A patent describing the decomposition of trialkylammonium formates indicates that in the absence of a catalyst, they are relatively stable, requiring high temperatures (100 to 250°C) even with a catalyst to induce decomposition.[5]

Table 2: Thermal Decomposition Data of Analogous Compounds

| Compound | Decomposition Onset (°C) | Decomposition Products | Analytical Method |

| Ammonium Formate | ~116 (melts with decomposition) | Formamide, Water, HCN, CO, NH₃[1][2] | Heating |

| Tetramethylammonium salts | Varies with anion (e.g., >200°C) | Trimethylamine, methyl derivatives, etc.[6][7] | TGA, DTA, MS |

| Tetraethylammonium salts | Varies with anion (e.g., >200°C) | Triethylamine (B128534), ethene, etc.[7] | TGA, DTA, MS |

Based on this information, the thermal decomposition of this compound is likely to be a multi-step process initiated by the decomposition of the formate anion, followed by the degradation of the triethylammonium cation at higher temperatures.

Proposed Decomposition Pathway

A plausible decomposition pathway for this compound, based on the known chemistry of its constituent ions, is proposed below. The initial step is likely a dissociation into triethylamine and formic acid, which then undergo further decomposition.

References

- 1. Ammonium formate - Wikipedia [en.wikipedia.org]

- 2. Applications of Ammonium Formate_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. DE10152525A1 - Process for the decomposition of ammonium formates in polyol-containing reaction mixtures - Google Patents [patents.google.com]

- 6. Decomposition of tetra-alkylammonium thiomolybdates characterised by thermoanalysis and mass spectrometry (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Triethylammonium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethylammonium (B8662869) formate (B1220265), a versatile ionic liquid and reagent used in various chemical transformations. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for triethylammonium formate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| 8.28 | Singlet | H-COO⁻ | - |

| 6.05 | Broad Singlet | ⁺NH | - |

| 2.92 | Quartet | -CH₂- | 7.60 |

| 1.10 | Triplet | -CH₃ | 6.70 |

| Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz |

Table 2: ¹³C NMR Spectroscopic Data

Explicit ¹³C NMR data for the complete this compound salt was not found in the reviewed literature. However, the expected chemical shifts for the individual ions are provided below based on typical values for similar structures.

| Ion | Carbon | Expected Chemical Shift (δ) ppm |

| Triethylammonium | -CH₂- | ~46 |

| Triethylammonium | -CH₃ | ~9 |

| Formate | H-COO⁻ | ~166 |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2679 (broad) | N⁺-H stretch |

| 1797 | C=O stretch |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Weight | 147.22 g/mol |

| Exact Mass | 147.125928785 Da[1] |

| Molecular Ion [M]⁺ | Observed at m/z 147.15 (low intensity) |

| Major Fragments | m/z 101.15 (Triethylamine), m/z 87.86, m/z 46.03 (Formic acid) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A solution of triethylamine (B128534) (33.05 g, 326.7 mmol) in toluene (B28343) (150 mL) is prepared. To this solution, 96% formic acid (13.81 g, 300.1 mmol) is added slowly over 5 minutes. The resulting two-phase system is stirred overnight (approximately 17 hours) at ambient temperature. The toluene is subsequently removed by distillation, with a maximum bath temperature of 120°C and an overhead temperature kept above 100°C. The remaining oil is sparged with a flow of nitrogen to remove any residual toluene, yielding pale yellow this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 500 MHz).

-

¹H NMR Acquisition: Proton NMR spectra are acquired with standard parameters. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat this compound liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a good signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: The this compound sample is diluted in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to an appropriate concentration for analysis.

-

Instrumentation: Mass spectra are obtained using a mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the ion source, and the resulting ions are analyzed by the mass analyzer. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

Understanding Triethylammonium Formate for Buffer Preparation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical properties and preparation of triethylammonium (B8662869) formate (B1220265) (TEAF) buffer. A volatile buffer, TEAF is frequently utilized in sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the separation of peptides and small molecules.[1] Its volatility makes it ideal for applications requiring subsequent analysis where buffer components must be removed.[1] This guide will cover the fundamental pKa values of its constituent components, a detailed protocol for its preparation, and a visual representation of the underlying chemical equilibrium.

Core Concepts: Understanding pKa

The effectiveness of a buffer is determined by the pKa of its acidic component. The pKa is the pH at which the acid is 50% dissociated. A buffer is most effective at a pH within approximately one unit of its pKa. Triethylammonium formate is a buffer system formed by the reaction of a weak acid, formic acid (HCOOH), and a weak base, triethylamine (B128534) (N(CH₂CH₃)₃). The key pKa values to consider are that of formic acid and the conjugate acid of triethylamine, the triethylammonium ion ((CH₃CH₂)₃NH⁺).

Data Presentation: pKa Values

For clarity and easy comparison, the pKa values of the components of this compound are summarized in the table below.

| Compound | Chemical Formula | pKa | Reference(s) |

| Formic Acid | HCOOH | 3.75 | [2][3][4][5][6] |

| Triethylammonium (conjugate acid of Triethylamine) | (C₂H₅)₃NH⁺ | 10.75 | [7][8][9][10][11] |

The buffering capacity of this compound will be most effective in the pH ranges around the pKa values of its components, primarily influenced by the relative concentrations of formic acid and triethylamine.

Experimental Protocol: Preparation of 1 M this compound (TEAF) Buffer

This protocol outlines the preparation of a 1 M TEAF buffer solution. Adjustments to the final pH can be made by carefully varying the amount of formic acid or triethylamine.

Materials:

-

Triethylamine (reagent grade, ≥99%)

-

Formic acid (reagent grade, ~98-100%)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Fume hood

-

Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

Procedure:

-

Work in a fume hood: Both triethylamine and formic acid are volatile and have strong odors.

-